Hexobendine
Overview
Description
Hexobendine is a vasodilator that acts as an adenosine reuptake inhibitor . It is used to treat several conditions including angina pectoris . It has not been approved in the United States or the United Kingdom, but has been used widely in Austria and Germany .
Synthesis Analysis
Hexobendine can be synthesized starting with a reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to give the corresponding ester, 3-chloropropyl 3,4,5-trimethoxybenzoate. The last step involves the reaction between two molar equivalents of 3 with one molar equivalent of 1,2-dimethylethylenediamine, completing the synthesis of hexobendine .Molecular Structure Analysis
Hexobendine has a molecular formula of C30H44N2O10, an average mass of 592.678 Da, and a monoisotopic mass of 592.299622 Da .Physical And Chemical Properties Analysis
Hexobendine has a molecular formula of C30H44N2O10, an average mass of 592.678 Da, and a monoisotopic mass of 592.299622 Da . The percent composition is C 60.80%, H 7.48%, N 4.73%, O 26.99% .Scientific Research Applications
Simulation Modeling in Ecology and Conservation
HexSim, a powerful new spatially-explicit, individual-based modeling framework, is an example of Hexobendine's application in research. HexSim has applications across various landscape settings, species, stressors, and disciplines, including ecology, conservation, genetics, and epidemiology. It provides insights into system responses to natural and anthropogenic forces, aiding in developing predictions and challenging past research assumptions (Schumaker & Brookes, 2018).
Effects in Thermobiological Studies
In a study on the marsupial sugar glider, the effects of Helium/Oxygen and temperature on aerobic metabolism were investigated. This research demonstrates Hexobendine's relevance in understanding thermal physiology and metabolic responses in biological organisms (Holloway & Geiser, 2001).
Advanced Imaging Techniques in Biofilm Systems
Hexobendine plays a role in advancing imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) for the analysis of complex natural systems. These techniques, facilitated by compounds like Hexobendine, enable in situ analysis of microbial communities' structure, composition, and dynamics (Neu et al., 2010).
Hydrological Ensemble Prediction
Hexobendine's application extends to hydrological forecasting, as seen in the Hydrological Ensemble Prediction Experiment (HEPEX). This project demonstrates its utility in producing reliable hydrological ensemble forecasts for public health, safety, and environmental benefit (Schaake et al., 2007).
Safety And Hazards
Hexobendine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAMFQCSAJCRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202302 | |
Record name | Hexobendine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexobendine | |
CAS RN |
54-03-5 | |
Record name | Hexobendine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexobendine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexobendine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13265 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexobendine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexobendine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXOBENDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6X4SYR93B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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